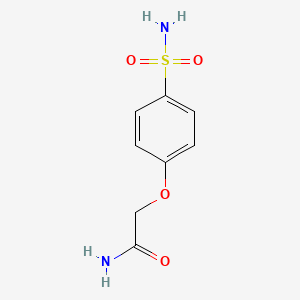

2-(4-Sulfamoylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Sulfamoylphenoxy)acetamide” is a chemical compound that has been studied in the context of medicinal chemistry . It has been used in the preparation of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy .

Synthesis Analysis

The synthesis of “this compound” involves the conjugation of ibuprofen and flurbiprofen with sulfa drugs . The newly designed conjugates were confirmed by spectroscopic techniques such as IR, 1HNMR, 13CNMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques. For instance, it has been used in the crystal structure of the human BACE1 catalytic domain .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of medicinal chemistry. It has been used in the development of new pharmaceutical compounds .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-(4-Sulfamoylphenoxy)acetamide serves as a versatile synthon in the synthesis of heterocyclic compounds, demonstrating its utility as a building block for diverse chemical reactions. For instance, it has been employed in the synthesis of polyfunctionalized heterocyclic compounds, highlighting its reactivity and the potential to generate a wide range of derivatives with varying biological and chemical properties (Gouda, 2014). This application underlines the compound's significance in medicinal chemistry and drug design, offering pathways to novel therapeutic agents.

Antimicrobial Activity

The synthesis of novel compounds derived from this compound has led to the discovery of antimicrobial agents. For example, derivatives synthesized from N-(4-hydroxyphenyl)acetamide have shown promising antimicrobial activity, indicating the potential of this compound derivatives in developing new antimicrobials (Fahad, 2017). These findings suggest that modifications of the this compound structure can lead to compounds with useful biological activities, including fighting resistant microbial strains.

Drug Development and Synthesis

In drug development, the chemical properties of this compound have been exploited to synthesize compounds with potential therapeutic applications. For example, its role in the chemoselective acetylation of 2-aminophenol highlights its utility in synthesizing intermediates for antimalarial drugs, showcasing the broader implications of its reactivity in facilitating the production of life-saving medications (Magadum & Yadav, 2018).

Exploration in Medicinal Chemistry

The exploration of this compound in medicinal chemistry extends beyond antimicrobial activity. Its derivatives have been investigated for various biological activities, including anticancer and anti-inflammatory properties. This exploration is pivotal for the identification of novel therapeutic agents and underscores the compound's potential in medicinal chemistry research (Rani et al., 2014).

Mecanismo De Acción

Target of Action

Acetamide, a related compound, has been shown to interact with the aliphatic amidase expression-regulating protein

Result of Action

A related compound, 2-(4-benzhydrylpiperazin-1-yl)-n-(4-sulfamoylphenyl)acetamide, has been shown to be an effective human carbonic anhydrase (hca) inhibitor

Propiedades

IUPAC Name |

2-(4-sulfamoylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-8(11)5-14-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWTXAVTWAOIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)

![2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2875667.png)

![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)

![(2E)-N-(2-chloroacetyl)-2-{[(4,6-dimethylpyridin-2-yl)amino]methylidene}-3-oxobutanamide](/img/structure/B2875676.png)